molecular formula C11H14IN B1455808 N-(cyclobutylmethyl)-4-iodoaniline CAS No. 1480499-57-7

N-(cyclobutylmethyl)-4-iodoaniline

Cat. No. B1455808
M. Wt: 287.14 g/mol
InChI Key: UPECKZFFPNBPLG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(cyclobutylmethyl)-4-iodoaniline would consist of a cyclobutylmethyl group attached to an aniline group with an iodine atom substituted on the benzene ring. The exact structure would depend on the position of the iodine atom .

Scientific Research Applications

  • Specific Scientific Field : Thermodynamics and Material Science .
  • Summary of the Application : The compound tri-n-butyl(cyclobutylmethyl)phosphonium bromide (P444(1c4)-Br), which includes a cyclobutylmethyl group, has been used in the development of a novel type of ionic clathrate hydrates (ICHs). These ICHs have been applied as thermal storage materials .
  • Methods of Application or Experimental Procedures : The researchers developed a novel ICH including P444(1c4)-Br as an unprecedented guest species .
  • Results or Outcomes : The highest equilibrium temperature and the dissociation enthalpy of P444(1c4)-Br ICH were 279.5 ± 0.1 K and 202 ± 2 J g −1, respectively, at the mole fraction of 0.0255 ± 0.0008 .

Future Directions

The future directions for research on N-(cyclobutylmethyl)-4-iodoaniline would likely depend on its potential applications. This could include further studies on its synthesis, properties, and potential biological activity .

properties

IUPAC Name

N-(cyclobutylmethyl)-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9,13H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPECKZFFPNBPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclobutylmethyl)-4-iodoaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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